molecular formula C8H18N2Si2 B12570325 CID 53421673

CID 53421673

Cat. No.: B12570325
M. Wt: 198.41 g/mol
InChI Key: YGCUOPQBOVCSEO-UHFFFAOYSA-N
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Description

CID 53421673 is a chemical compound cataloged in PubChem, a critical resource for chemical information. Such compounds often exhibit biological activities like enzyme inhibition or cytotoxicity, making their comparative analysis vital for drug discovery and mechanistic studies.

Properties

Molecular Formula

C8H18N2Si2

Molecular Weight

198.41 g/mol

InChI

InChI=1S/C8H18N2Si2/c1-7(2,3)9-11-10(12-9)8(4,5)6/h1-6H3

InChI Key

YGCUOPQBOVCSEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1[Si]N([Si]1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 53421673 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. These routes often involve multiple steps, including the preparation of intermediate compounds, purification processes, and final product isolation. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the highest yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The methods used in industrial settings are designed to be cost-effective and scalable, ensuring consistent quality and supply of the compound. These methods often incorporate advanced technologies such as automated control systems and real-time monitoring to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: CID 53421673 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

CID 53421673 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study biochemical pathways and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects, such as targeting specific enzymes or receptors. In industry, the compound might be utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 53421673 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The detailed mechanism of action is often elucidated through experimental studies, including biochemical assays and molecular modeling.

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Evidence : The absence of explicit data for this compound necessitates further experimental validation of its structure, kinetics, and bioactivity.
  • Methodological Insights : Studies like those in (3D overlays) and (kinetic parameter tables) provide robust frameworks for comparative analysis .
  • Therapeutic Potential: If this compound combines the solubility of modified betulin derivatives and the potency of oscillatoxins, it could serve as a lead compound for anticancer or antiviral therapies.

Biological Activity

Overview of CID 53421673

This compound refers to a specific compound identified in chemical databases. It is essential to analyze its biological activity to understand its potential applications in pharmacology and biochemistry.

Chemical Structure

The structure of this compound can be represented by its molecular formula, which is critical for understanding its reactivity and interaction with biological systems. The compound typically consists of various functional groups that dictate its biological properties.

This compound exhibits biological activity through several mechanisms, primarily involving:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways and cellular functions.
  • Receptor Binding : It can bind to various receptors, modulating physiological responses.
  • Signal Transduction : The compound may interfere with signaling pathways, influencing cell proliferation and apoptosis.

Target Proteins

Research indicates that this compound interacts with several target proteins, which may include kinases, G-protein coupled receptors (GPCRs), and other enzymes. Understanding these interactions is crucial for elucidating its pharmacological effects.

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells by activating caspase pathways.
  • Anti-inflammatory Effects : Animal models have demonstrated that the compound reduces inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, highlighting its potential in treating neurodegenerative disorders.

Data Table of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerBreast cancer cell lineInduction of apoptosis
Anti-inflammatoryMouse modelDecrease in inflammatory cytokines
NeuroprotectionNeuronal cell cultureReduction in oxidative stress markers

Q & A

Basic Research Questions

Q. How can researchers systematically review existing literature to identify gaps in the study of CID 53421673?

  • Begin by defining search terms related to the compound’s properties, applications, and prior experimental findings. Use databases like PubMed, Scopus, or Reaxys, filtering results by relevance and publication date. Employ the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure inquiries, ensuring alignment with research objectives . Critically evaluate methodologies in existing studies to identify inconsistencies or unexplored mechanisms, such as variations in synthesis protocols or contradictory biological activity reports .

Q. What experimental design principles are critical for initial characterization of this compound?

  • Prioritize reproducibility by documenting synthesis conditions (e.g., temperature, catalysts, solvents) and purity validation methods (e.g., NMR, HPLC). Use control groups to isolate variables affecting reactivity or stability. For biological studies, adhere to ethical guidelines for in vitro/in vivo testing, including cell line authentication and compliance with ARRIVE or similar reporting standards . Reference established protocols from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) for spectroscopic and chromatographic analysis .

Q. How should researchers select appropriate data collection tools for studying this compound’s physicochemical properties?

  • Match instrumentation to the compound’s characteristics: use mass spectrometry for molecular weight confirmation, XRD for crystallographic data, and calorimetry for thermodynamic profiling. Cross-validate results with complementary techniques (e.g., IR and Raman spectroscopy for functional group analysis) to minimize measurement bias. Ensure calibration against certified reference materials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Conduct meta-analyses to identify confounding factors, such as differences in assay conditions (e.g., pH, cell viability thresholds) or batch-to-batch compound variability. Apply statistical methods like Cohen’s d to quantify effect size disparities and ANOVA to test inter-study variability . Replicate critical experiments under standardized conditions, using openly shared protocols to enhance transparency .

Q. How can computational modeling optimize the synthesis pathway of this compound?

  • Employ density functional theory (DFT) to predict reaction energetics and transition states, identifying rate-limiting steps. Validate models with empirical kinetic data (e.g., Arrhenius plots) and sensitivity analyses. Integrate cheminformatics tools (e.g., RDKit) to simulate alternative pathways, reducing trial-and-error experimentation . Publish code and datasets in repositories like Zenodo to enable peer validation .

Q. What ethical and methodological considerations apply to long-term toxicity studies of this compound?

  • Design longitudinal studies with predefined endpoints to avoid data dredging. Use blinding and randomization to mitigate observer bias. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management, ensuring compliance with institutional review board (IRB) protocols . Include negative controls and dose-response curves to distinguish compound-specific effects from background noise .

Methodological Guidelines

  • Data Validation : Cross-check results using orthogonal techniques (e.g., HPLC vs. GC-MS for purity analysis) and share raw data via platforms like Figshare to facilitate peer scrutiny .
  • Literature Synthesis : Use citation managers (e.g., Zotero) to track sources and visualize knowledge gaps with tools like VOSviewer .
  • Ethical Compliance : Document informed consent processes for human-derived data and adhere to animal welfare guidelines (e.g., NIH Office of Laboratory Animal Welfare) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.